Tranylcypromine
Overview
Description
Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used primarily as an antidepressant and anxiolytic agent. It is known chemically as trans-2-phenylcyclopropylamine and is structurally related to amphetamine. This compound is effective in treating major depressive disorder, especially when there is an anxiety component, and is also used in cases of depression that do not respond to other antidepressants .
Mechanism of Action
Tranylcypromine, also known as (1R,2S)-2-phenylcyclopropan-1-amine, Parnate, or (1R,2S)-2-phenylcyclopropanamine, is a monoamine oxidase inhibitor used to treat major depressive disorder .
Target of Action
This compound primarily targets monoamine oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
This compound irreversibly and nonselectively inhibits MAO . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing . At higher doses, this compound also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Biochemical Pathways
The inhibition of MAO by this compound leads to an increase in the concentrations of serotonin, norepinephrine, epinephrine, and dopamine . This results in enhanced neurotransmission, which can alleviate symptoms of depression .
Pharmacokinetics
This compound has a bioavailability of 50% . It is metabolized in the liver and has an elimination half-life of 2.5 hours . Its pharmacodynamic effects last several days to weeks due to irreversible inhibition of mao .
Result of Action
The molecular and cellular effects of this compound’s action include increased levels of monoamines in the brain, leading to enhanced neurotransmission . This can result in improved mood and reduced symptoms of depression . High-dose this compound may cause neurotoxicity, leading to decreased proliferation activity and apoptosis induction .
Action Environment
Environmental factors such as diet can influence the action of this compound. For example, tyramine, found in several foods, is metabolized by MAO. Ingestion and absorption of tyramine can cause extensive release of norepinephrine, which can rapidly increase blood pressure to the point of causing a hypertensive crisis .
Biochemical Analysis
Biochemical Properties
Tranylcypromine plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. These enzymes are responsible for the catabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine . By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which helps alleviate depressive symptoms. Additionally, this compound interacts with other biomolecules, including aldehyde dehydrogenases (ALDHs), which further process the neurotransmitter metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit osteoclastogenesis in bone marrow-derived macrophage cells, thereby suppressing bone resorption . It also affects neuroinflammation in mouse models of Alzheimer’s disease by modulating the activity of microglia and astrocytes . These effects are mediated through the inhibition of MAO enzymes and subsequent changes in neurotransmitter levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects by irreversibly inhibiting monoamine oxidase enzymes. This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This compound binds covalently to the flavin adenine dinucleotide (FAD) cofactor of MAO enzymes, resulting in the formation of a stable enzyme-inhibitor complex . This binding interaction is crucial for its inhibitory activity. Additionally, this compound has been shown to inhibit other enzymes, such as CYP2A6, which can affect drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound has a relatively short half-life of approximately 2.5 hours, but its inhibitory effects on MAO enzymes are long-lasting due to the irreversible nature of the inhibition . Long-term studies have shown that this compound can lead to sustained increases in neurotransmitter levels and prolonged antidepressant effects. Chronic use may also result in adaptive changes in receptor sensitivity and neurotransmitter synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively increases neurotransmitter levels and exhibits antidepressant effects. At higher doses, it can cause toxic effects, including hypertensive crises due to excessive accumulation of tyramine . Animal studies have shown that this compound can induce neurotoxicity and impair cognitive function at high doses . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with MAO enzymes. By inhibiting MAO-A and MAO-B, this compound prevents the oxidative deamination of neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine . Additionally, this compound affects the metabolism of other amine-containing compounds, such as tyramine, which can lead to hypertensive crises if not properly managed .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain, where it exerts its antidepressant effects . This compound can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. Within cells, this compound is localized in lysosomes, where it can be trapped and accumulate .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in lysosomes, where it can interact with lysosomal proteins and affect their function . This localization is facilitated by the presence of targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The accumulation of this compound in lysosomes can lead to lysosomal trapping and potential cytotoxic effects .
Preparation Methods
Tranylcypromine can be synthesized through several methods. One common synthetic route involves the cyclization of amphetamine’s isopropylamine side chain. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures . Industrial production methods often involve large-scale synthesis using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Tranylcypromine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, although specific conditions and reagents for this reaction are not commonly detailed in literature.
Reduction: Reduction reactions involving this compound are less common.
Substitution: this compound can undergo substitution reactions, particularly involving its amine group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylcyclopropylamines.
Scientific Research Applications
Tranylcypromine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropylamines.
Biology: this compound is studied for its effects on monoamine oxidase enzymes and neurotransmitter levels.
Medicine: It is primarily used to treat major depressive disorder and anxiety disorders. .
Comparison with Similar Compounds
Tranylcypromine is unique among MAOIs due to its rapid onset of action and its structural similarity to amphetamine. Similar compounds include:
Phenelzine: Another MAOI used to treat depression, but with a different chemical structure.
Isocarboxazid: A hydrazine-based MAOI with similar therapeutic uses.
Selegiline: A selective MAO-B inhibitor used primarily in the treatment of Parkinson’s disease.
This compound’s uniqueness lies in its non-hydrazine structure and its ability to inhibit both MAO-A and MAO-B, making it effective in a broader range of conditions .
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023694, DTXSID201015773 | |
Record name | Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3721-26-4, 155-09-9, 3721-28-6 | |
Record name | (-)-Tranylcypromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tranylcypromine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tranylcypromine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-Tranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tranylcypromine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANYLCYPROMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 164-166 °C /Hydrochloride/ | |
Record name | TRANYLCYPROMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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